Physicochemical Properties of 1-Benzyl-3,3-dimethylpiperidin-4-OL: A Technical Guide
Physicochemical Properties of 1-Benzyl-3,3-dimethylpiperidin-4-OL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3,3-dimethylpiperidin-4-ol is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Its structure, featuring a piperidine ring, a benzyl group, and a hydroxyl functional group, suggests its potential as a scaffold in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Benzyl-3,3-dimethylpiperidin-4-ol, alongside general experimental protocols for their determination.
Chemical Structure and Properties
The chemical structure of 1-Benzyl-3,3-dimethylpiperidin-4-ol is characterized by a piperidine ring substituted at the 1-position with a benzyl group, at the 3-position with two methyl groups, and at the 4-position with a hydroxyl group.
Molecular Formula: C₁₄H₂₁NO Molecular Weight: 219.32 g/mol
The presence of a tertiary amine, a hydroxyl group, and a bulky non-polar benzyl group and dimethyl substituents significantly influences its physicochemical characteristics.
Quantitative Physicochemical Data
Precise experimental data for 1-Benzyl-3,3-dimethylpiperidin-4-ol is not extensively available in the public domain. The following table summarizes available and predicted data. It is crucial to note that predicted values are estimations and should be verified experimentally.
| Property | Value | Data Type |
| Molecular Formula | C₁₄H₂₁NO | Experimental |
| Molecular Weight | 219.32 g/mol | Calculated |
| Boiling Point | ~318.0 ± 22.0 °C (for the ketone precursor) | Predicted |
| pKa | ~7.14 ± 0.40 (for the ketone precursor) | Predicted |
| logP | Not available | |
| Solubility | Not available | |
| Melting Point | Not available |
Note: Predicted values are for the precursor compound 1-Benzyl-3,3-dimethylpiperidin-4-one and should be considered as estimates for the alcohol derivative.
Experimental Protocols for Physicochemical Property Determination
The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of 1-Benzyl-3,3-dimethylpiperidin-4-ol.
Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-ol
A plausible synthetic route to 1-Benzyl-3,3-dimethylpiperidin-4-ol involves the reduction of its corresponding ketone, 1-Benzyl-3,3-dimethylpiperidin-4-one.
Reaction: Reduction of a Ketone to a Secondary Alcohol
Reagents and Equipment:
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1-Benzyl-3,3-dimethylpiperidin-4-one
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Reducing agent (e.g., Sodium borohydride - NaBH₄)
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Solvent (e.g., Methanol or Ethanol)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Thin-layer chromatography (TLC) apparatus for reaction monitoring
Procedure:
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Dissolve 1-Benzyl-3,3-dimethylpiperidin-4-one in the chosen alcohol in a round-bottom flask.
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Cool the solution in an ice bath.
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Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in molar excess (typically 1.5 to 2 equivalents).
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Monitor the reaction progress using TLC until the starting ketone is consumed.
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Once the reaction is complete, carefully quench the reaction by the slow addition of water.
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Remove the alcohol solvent using a rotary evaporator.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 1-Benzyl-3,3-dimethylpiperidin-4-ol by column chromatography or recrystallization.
Melting Point Determination
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
Procedure:
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Ensure the sample of 1-Benzyl-3,3-dimethylpiperidin-4-ol is dry and finely powdered.
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Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
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Then, decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Boiling Point Determination (Micro Method)
Apparatus:
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Thiele tube or a small test tube with a side arm
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Thermometer
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Capillary tube (sealed at one end)
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Heating source (e.g., Bunsen burner or oil bath)
Procedure:
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Place a small amount (0.5-1 mL) of 1-Benzyl-3,3-dimethylpiperidin-4-ol into a small test tube.
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Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
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Attach the test tube to a thermometer.
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Heat the apparatus gently.
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A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
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Continue gentle heating until a rapid and continuous stream of bubbles is observed.
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Remove the heat source and allow the apparatus to cool.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Solubility Determination
Apparatus and Reagents:
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Test tubes
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Vortex mixer
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A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, 5% HCl, 5% NaOH)
Procedure:
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Add approximately 10-20 mg of 1-Benzyl-3,3-dimethylpiperidin-4-ol to a series of test tubes.
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To each test tube, add 1 mL of a different solvent.
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Vigorously agitate each tube using a vortex mixer for 1-2 minutes.
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Visually inspect each tube for the dissolution of the solid.
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Classify the solubility as soluble, partially soluble, or insoluble.
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For the acidic and basic solutions, observe any reaction (e.g., salt formation leading to dissolution).
pKa Determination (Potentiometric Titration)
Apparatus and Reagents:
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pH meter with a combination electrode
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Buret
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Beaker
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Magnetic stirrer and stir bar
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Standardized solution of a strong acid (e.g., 0.1 M HCl)
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Solvent (e.g., water or a water-alcohol mixture if the compound has low water solubility)
Procedure:
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Calibrate the pH meter using standard buffer solutions.
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Accurately weigh a sample of 1-Benzyl-3,3-dimethylpiperidin-4-ol and dissolve it in the chosen solvent in a beaker.
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Place the beaker on a magnetic stirrer and immerse the pH electrode.
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Record the initial pH of the solution.
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Add the standardized HCl solution in small, precise increments from the buret.
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Record the pH after each addition, allowing the reading to stabilize.
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Continue the titration well past the equivalence point.
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Plot a graph of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
logP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
Apparatus and Reagents:
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Separatory funnel
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n-Octanol (pre-saturated with water)
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Water (pre-saturated with n-octanol)
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Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
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Prepare a stock solution of 1-Benzyl-3,3-dimethylpiperidin-4-ol in either water or n-octanol.
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Add a known volume of this stock solution to a separatory funnel containing known volumes of both n-octanol and water.
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Shake the funnel vigorously for several minutes to allow for partitioning of the compound between the two phases.
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Allow the layers to separate completely.
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Carefully collect samples from both the aqueous and the n-octanol layers.
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Determine the concentration of the compound in each phase using a suitable analytical method.
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Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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The logP is the logarithm (base 10) of the partition coefficient.
Visualizations
Caption: Relationship between the structural features of 1-Benzyl-3,3-dimethylpiperidin-4-OL and its key physicochemical properties.
Caption: A plausible synthetic workflow for the preparation of 1-Benzyl-3,3-dimethylpiperidin-4-OL from its ketone precursor.
